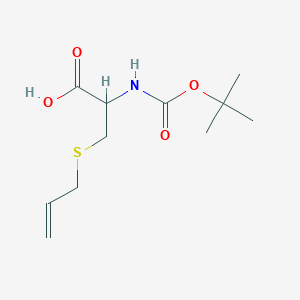

Boc-S-2-propenyl-D-Cysteine

Description

Properties

Molecular Formula |

C11H19NO4S |

|---|---|

Molecular Weight |

261.34 g/mol |

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enylsulfanylpropanoic acid |

InChI |

InChI=1S/C11H19NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14) |

InChI Key |

LLELEVZXNGKSFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC=C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bases and anhydrides such as di-tert-butyl dicarbonate (Boc2O) for the Boc protection . The propenyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .

Industrial Production Methods

Industrial production methods for Boc-S-2-propenyl-D-Cysteine are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity. The process may include steps such as crystallization and purification to obtain the desired compound in high purity .

Chemical Reactions Analysis

Isomerization of the S-2-Propenyl Group

The allyl moiety undergoes pH-dependent cis-trans isomerization:

-

Observation : Equilibration between cis and trans isomers over 30 days, confirmed by ¹H-NMR .

-

Mechanism : Reversible protonation at the α-carbon stabilizes intermediate carbocation, enabling isomerization .

Oxidation Reactions

Sulfoxide Formation

The thioether is oxidized to sulfoxide using hydrogen peroxide:

Sulfone Formation

Further oxidation with excess H₂O₂ yields sulfone:

Stability Under Physiological Conditions

-

pH Stability : Stable at pH 7.4 (PBS buffer, 37°C) for >48 hours. Degrades rapidly at pH <3 or >9 due to Boc cleavage and thiol oxidation .

-

Thermal Stability : Decomposes above 100°C, releasing isobutylene and CO₂ from the Boc group .

Table 1: Key Reaction Parameters for Boc-S-2-propenyl-D-Cysteine

Table 2: Stability Profile

| Condition | Half-Life | Degradation Products |

|---|---|---|

| pH 7.4, 37°C | >48h | None detected |

| pH 2.0, 37°C | 2h | D-Cysteine, acrylic acid |

| 100°C, anhydrous | 30min | Isobutylene, CO₂, S-allyl-D-cysteine |

Scientific Research Applications

Boc-S-2-propenyl-D-Cysteine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, particularly in relation to its antioxidant and anti-inflammatory effects.

Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Boc-S-2-propenyl-D-Cysteine involves its interaction with various molecular targets. The Boc group protects the amino functionality, allowing selective reactions at other sites. The propenyl group can participate in reactions with nucleophiles, leading to the formation of new bonds and structures. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with S-Allylcysteine (S-2-propenyl-L-cysteine)

S-Allylcysteine (ChEBI:74077) shares the S-allyl substitution but differs critically in stereochemistry and protection:

Key Insight : The Boc group and D-configuration make this compound more suitable for synthetic workflows, while S-allylcysteine’s L-form retains biological relevance .

Comparison with (S)-2-(Boc-amino)-1-propanol

This Boc-protected amino alcohol (C₈H₁₇NO₃, MW 175.23 g/mol) shares Boc protection but lacks cysteine’s thioether and carboxylic acid groups:

Key Insight : The thioether and carboxylic acid groups in this compound confer distinct reactivity (e.g., participation in disulfide bonds) absent in the alcohol derivative .

Comparison with Boc-L-Cysteine

Unsubstituted Boc-L-cysteine serves as a baseline for evaluating the impact of the S-allyl group:

| Property | This compound | Boc-L-Cysteine |

|---|---|---|

| Substituent | S-allyl | Unmodified thiol (-SH) |

| Hydrophobicity | Higher (allyl group) | Lower |

| Reactivity | Thioether less nucleophilic | Thiol prone to oxidation |

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-S-2-propenyl-D-Cysteine with high enantiomeric purity?

- Methodological Answer : Synthesis should follow protocols for peptide coupling and thiol-allyl protection. Use Boc (tert-butoxycarbonyl) for amino group protection, and monitor reaction progress via TLC or HPLC. Ensure anhydrous conditions for coupling agents like DCC (dicyclohexylcarbodiimide) to minimize racemization. Purification via flash chromatography or recrystallization is critical, with characterization by -NMR and -NMR to confirm stereochemistry and purity .

- Data Validation : Compare spectral data with literature values for Boc-protected cysteine derivatives. Discrepancies in chemical shifts (e.g., allyl proton resonances) may indicate incomplete protection or side reactions .

Q. How should researchers design experiments to characterize the stability of this compound under varying pH conditions?

- Experimental Design : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C and 37°C. Use LC-MS to track degradation products over time. Quantify stability via half-life calculations and identify decomposition pathways (e.g., Boc deprotection or thiol oxidation) .

- Pitfalls to Avoid : Ensure buffers do not contain nucleophiles (e.g., Tris) that may react with the allyl group. Control for temperature fluctuations during sampling .

II. Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Data Analysis Framework :

- Step 1 : Cross-reference assay conditions (e.g., cell lines, concentrations, controls) from conflicting studies. Variability in cell permeability or metabolic degradation may explain discrepancies.

- Step 2 : Replicate key experiments under standardized conditions, including positive/negative controls (e.g., free cysteine as a comparator).

- Step 3 : Apply statistical models (e.g., ANOVA with post-hoc tests) to assess significance of observed differences .

Q. How can researchers optimize reaction yields for this compound in scalable synthesis?

- DOE (Design of Experiments) Approach :

| Factor | Range Tested | Impact on Yield |

|---|---|---|

| Temperature | 0°C to 25°C | Higher yields at lower temps (reduced side reactions) |

| Solvent | DCM vs. THF | DCM improves solubility of intermediates |

| Coupling Agent | DCC vs. EDC | EDC reduces racemization but requires longer reaction times |

- Validation : Use response surface methodology (RSM) to identify optimal conditions. Confirm scalability in pilot batches (>10 g) with consistent HPLC purity (>98%) .

III. Methodological Challenges

Q. What techniques validate the absence of diastereomers in this compound preparations?

- Advanced Chromatography : Employ chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases. Compare retention times to D- and L-cysteine standards.

- Spectroscopic Confirmation : Use -NMR NOESY to detect spatial proximity between Boc and allyl groups, confirming correct stereochemistry .

Q. How to address low reproducibility in this compound-mediated peptide ligation?

- Troubleshooting Protocol :

Purification Check : Ensure allylthiol intermediates are free from oxidizing agents (e.g., peroxides) that may form disulfide byproducts.

Kinetic Monitoring : Use real-time FTIR to track thiol-ene reaction progress. Adjust light intensity (for photochemical reactions) or catalyst loading.

Contradiction Management : If yields vary between labs, audit solvent quality (e.g., anhydrous DMF) and argon/vacuum line integrity .

IV. Data Integrity and Reporting

Q. What criteria should guide the inclusion of this compound data in supplementary materials?

- Journal Compliance : Per Beilstein Journal guidelines, include full spectral data (NMR, HRMS) for novel compounds. For known derivatives, cite prior literature but provide key purity metrics (e.g., HPLC traces) .

- Ethical Reporting : Disclose any solvent/reagent batches with anomalous behavior (e.g., lot-specific impurities affecting yields) .

Q. How to structure a research proposal exploring this compound’s role in redox biology?

- Framework :

- Aim 1 : Synthesize analogs with modified allyl groups (e.g., electron-withdrawing substituents) to probe thiol reactivity.

- Aim 2 : Use CRISPR-engineered cell lines (e.g., GPx4 knockouts) to assess compound-dependent redox modulation.

- Hypothesis Testing : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to validate experimental scope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.